(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-nitrobenzoate
Overview
Description
The compound (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-nitrobenzoate is a complex organic molecule that features a pyrazole ring substituted with tert-butyl, methyl, and phenylsulfanyl groups, and is esterified with 4-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-nitrobenzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
Substitution Reactions: The tert-butyl, methyl, and phenylsulfanyl groups are introduced through substitution reactions using appropriate alkylating agents and thiophenol.
Esterification: The final step involves the esterification of the pyrazole derivative with 4-nitrobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in inflammatory pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-nitrobenzoate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can interact with the active site of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-tert-butyl-4-methylphenol): Known for its antioxidant properties.
(2,4-di-tert-butylphenol): Used as a stabilizer in polymers.
(2-tert-butyl-5-methylphenol): Exhibits antimicrobial activity.
Uniqueness
The presence of the pyrazole ring and the combination of tert-butyl, methyl, phenylsulfanyl, and nitrobenzoate groups make (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-nitrobenzoate unique
Properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-18(29-17-8-6-5-7-9-17)19(23(22-14)21(2,3)4)28-20(25)15-10-12-16(13-11-15)24(26)27/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHZGPXCXARXQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.